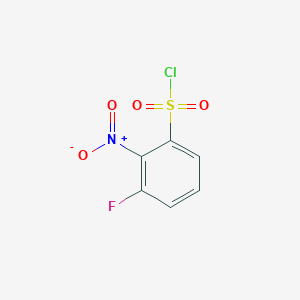

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-fluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFATVSJDGJDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277375 | |

| Record name | 3-Fluoro-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193390-56-5 | |

| Record name | 3-Fluoro-2-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, identified by the CAS number 1193390-56-5 , is a highly functionalized aromatic compound that has emerged as a valuable building block in organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a deactivating and ortho-directing nitro group, and a strategically positioned fluorine atom, offers a rich platform for the construction of complex molecular architectures. The interplay of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution and sulfonamide formation, making it a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1193390-56-5 | Internal Data |

| Molecular Formula | C₆H₃ClFNO₄S | Internal Data |

| Molecular Weight | 239.61 g/mol | Internal Data |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Reacts with water. | Inferred from related compounds |

| Melting Point | Not available. For comparison, 3-nitrobenzenesulfonyl chloride melts at 61-62 °C. | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process starting from 1,2-difluoro-3-nitrobenzene. This method, adapted from a general procedure for the synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides, offers a reliable route to this valuable intermediate.[2]

Experimental Protocol

Step 1: Synthesis of Benzyl (3-fluoro-2-nitrophenyl)sulfane

-

To a solution of 1,2-difluoro-3-nitrobenzene (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

To this suspension, add phenylmethanethiol (benzyl mercaptan) (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude benzyl (3-fluoro-2-nitrophenyl)sulfane, which can be purified by column chromatography on silica gel.

Step 2: Oxidative Cleavage to this compound

-

Dissolve the purified benzyl (3-fluoro-2-nitrophenyl)sulfane (1 equivalent) in a mixture of acetic acid and water.

-

Cool the solution in an ice bath and bubble chlorine gas through the mixture for 1-2 hours. The reaction is highly exothermic and should be carefully controlled.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, pour the reaction mixture into ice-water. The product will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by its three functional groups. The sulfonyl chloride is a highly electrophilic center, readily undergoing reaction with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAF). The fluorine atom, being a good leaving group in such reactions, is positioned ortho to the activating nitro group, making it susceptible to displacement by various nucleophiles.

This dual reactivity allows for a sequential functionalization strategy, where reactions can be directed to either the sulfonyl chloride group or the C-F bond, providing access to a diverse array of substituted aromatic compounds. For instance, reaction with an amine can selectively form a sulfonamide, leaving the C-F bond intact for a subsequent nucleophilic aromatic substitution.

While specific applications of this compound in drug discovery are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The sulfonamide moiety is a well-established pharmacophore found in numerous drugs, including antibiotics, diuretics, and anticonvulsants. The ortho-fluoro-nitroaromatic scaffold can be utilized in the synthesis of kinase inhibitors and other targeted therapies. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5][6] As with other sulfonyl chlorides, it is sensitive to moisture and will react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

-

Skin Protection: A lab coat and appropriate clothing to prevent skin contact are necessary.

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin, eyes, and clothing.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

For spills, use an inert absorbent material and dispose of it as hazardous waste.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, offering multiple avenues for the construction of complex molecules. Its unique combination of a sulfonyl chloride, a nitro group, and a fluorine atom on an aromatic ring provides chemists with a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in the laboratory.

References

- Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.

-

Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com. Retrieved February 4, 2026, from [Link]

-

Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. Ningbo Inno Pharmchem Co., Ltd. Retrieved February 4, 2026, from [Link]

-

Benzenesulfonyl chloride. Organic Syntheses. Retrieved February 4, 2026, from [Link]

- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.

-

Zhersh, S., Lukin, O., Matvienko, V., & Tolmachev, A. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 5982-5986. Retrieved February 4, 2026, from [Link]

-

orthanilic acid. Organic Syntheses. Retrieved February 4, 2026, from [Link]

- Method for synthesizing p-nitrobenzenesulfonyl chloride. Google Patents.

-

Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. DC Fine Chemicals. Retrieved February 4, 2026, from [Link]

-

2-Nitrobenzenesulfonyl chloride. PubChem. Retrieved February 4, 2026, from [Link]

-

3-Nitro benzene sulfonyl Chloride. Cyclo Pharma Chem. Retrieved February 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride: A Key Building Block for Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic core, featuring a sulfonyl chloride, a nitro group, and a fluorine atom in a specific ortho/meta arrangement, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity based on established chemical principles, and critical safety and handling procedures. The strategic positioning of its functional groups allows for selective and sequential chemical transformations, making it a valuable tool for scaffold decoration and the exploration of structure-activity relationships (SAR) in drug development programs.

Core Molecular Attributes

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 239.61 g/mol | [1] |

| Molecular Formula | C₆H₃ClFNO₄S | [1] |

| CAS Number | 1193390-56-5 | [1] |

| Appearance | White to yellow crystalline solid | |

| Solubility | Soluble in many common organic solvents such as dichloromethane and ethyl acetate. Insoluble in water. |

The spatial arrangement of the functional groups on the benzene ring is crucial to its reactivity. The fluorine atom at the 3-position and the nitro group at the 2-position create a unique electronic environment that influences the reactivity of the sulfonyl chloride group at the 1-position.

Synthesis and Mechanistic Insights

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer with high purity. A common and effective synthetic route starts from 1,2-difluoro-3-nitrobenzene.

Two-Step Synthesis from 1,2-Difluoro-3-nitrobenzene

This synthetic pathway involves a nucleophilic aromatic substitution followed by oxidative chlorination.

Step 1: Nucleophilic Aromatic Substitution with a Thiol

The first step involves the regioselective displacement of one of the fluorine atoms of 1,2-difluoro-3-nitrobenzene with a suitable thiol, such as benzyl mercaptan (phenylmethanethiol). The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The position of substitution is directed by the combined electronic effects of the nitro and fluoro substituents.

Step 2: Oxidative Chlorination

The resulting thioether is then subjected to oxidative chlorination to convert the sulfide linkage into the desired sulfonyl chloride. This transformation is typically achieved using a chlorinating agent in an aqueous acidic medium.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-Difluoro-3-nitrobenzene

-

Benzyl mercaptan (Phenylmethanethiol)

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Chlorine gas or N-Chlorosuccinimide (NCS)

-

Hydrochloric acid

-

Dichloromethane (DCM)

-

Sodium sulfite

-

Magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 1-(Benzylthio)-2-fluoro-3-nitrobenzene

-

To a solution of 1,2-difluoro-3-nitrobenzene (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Slowly add benzyl mercaptan (1.1 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thioether.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-(benzylthio)-2-fluoro-3-nitrobenzene (1 equivalent) in a mixture of dichloromethane and aqueous hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Bubble chlorine gas through the solution or add N-chlorosuccinimide portion-wise while maintaining the temperature below 10 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the excess chlorine by adding a solution of sodium sulfite.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Diagram of the Synthetic Workflow:

Caption: Two-step synthesis of this compound.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a programmed, sequential modification of the molecule, a highly desirable feature in the construction of complex molecular architectures.

Diagram of Reactivity Hierarchy:

Sources

A Senior Application Scientist's Guide to 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride. It is designed to provide not just the fundamental physical and chemical data, but also the practical, field-proven insights necessary for its effective and safe application in a research and development setting. We will move beyond simple data recitation to explore the causality behind experimental design, ensuring a deeper, more functional understanding of this versatile reagent.

Core Compound Characterization

This compound is a highly functionalized aromatic compound. The strategic placement of the fluoro, nitro, and sulfonyl chloride groups makes it a valuable and reactive building block, particularly in the synthesis of sulfonamides and other complex molecular architectures. The electron-withdrawing properties of the nitro and fluoro substituents significantly influence the reactivity of the sulfonyl chloride moiety, making it a potent electrophile.

Physical & Chemical Properties

Accurate physical data is the bedrock of successful experimental design, influencing everything from solvent selection to reaction stoichiometry and safety protocols. The essential properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 351003-36-6 | [1] |

| Molecular Formula | C₆H₃ClFNO₄S | [1] |

| Molecular Weight | 239.61 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Purity | ≥95% | |

| Melting Point | 44-45 °C | [2] |

| Boiling Point | 338.2±27.0 °C (Predicted) | [2] |

| Density | 1.685±0.06 g/cm³ (Predicted) | [2] |

| Storage | Store under inert atmosphere (nitrogen or argon) at 2-8°C | [2] |

Note: Predicted values are derived from computational models and should be considered estimates pending experimental verification.

Synthesis Pathway & Mechanistic Considerations

Understanding the synthesis of a reagent provides critical insights into potential impurities and handling requirements. A common route to fluoronitrobenzene-sulfonyl chlorides involves a multi-step sequence that leverages classical aromatic chemistry.

Generalized Synthetic Workflow

The following workflow illustrates a conceptual pathway for synthesizing the title compound, highlighting the key chemical transformations.

Caption: A plausible synthetic route via thioether formation and oxidative chlorination.

Expert Commentary on the Mechanism: This synthetic approach is strategically sound. The first step involves a regioselective nucleophilic aromatic substitution where a thiol, such as phenylmethanethiol, displaces one of the fluorine atoms.[1] The nitro group strongly activates the aromatic ring towards such attacks. The subsequent, critical step is the oxidative cleavage of the resulting thioether with chlorine gas.[1] This reaction proceeds in good yield and cleanly converts the thioether linkage directly into the desired sulfonyl chloride functional group.[1] This method avoids the often harsh conditions associated with direct sulfochlorination of nitrobenzene itself.

Core Application: Sulfonamide Synthesis

The primary utility of this compound in drug discovery and organic synthesis is its role as an electrophile for the preparation of sulfonamides. The sulfonyl chloride group reacts readily with primary and secondary amines.

Validated Experimental Protocol for Sulfonamide Formation

This protocol is designed as a self-validating system, with clear steps and checkpoints for monitoring reaction progress.

Objective: To synthesize a substituted sulfonamide via the reaction of this compound with a generic primary amine (R-NH₂).

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Setup: Under an inert atmosphere of nitrogen, add this compound (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous DCM to dissolve the sulfonyl chloride completely. Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve the primary amine (1.1 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM.

-

Reaction Initiation: Add the amine/base solution dropwise to the stirred, cooled sulfonyl chloride solution over 10-15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting sulfonyl chloride.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally, brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfonamide product.

Rationale Behind the Protocol Design

Understanding why each step is performed is critical for troubleshooting and adapting the protocol for different substrates.

Caption: Logical workflow for a robust sulfonamide synthesis protocol.

-

Expertise & Experience:

-

Inert Atmosphere: The sulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which would form the unreactive sulfonic acid. An inert atmosphere is a mandatory precaution to maximize yield.[3]

-

Anhydrous Solvent: Similarly, using an anhydrous solvent prevents premature degradation of the starting material.

-

Non-Nucleophilic Base: The reaction generates one equivalent of HCl. A base is required to neutralize this acid and drive the reaction to completion. A bulky, non-nucleophilic base like TEA or DIPEA is used to prevent it from competing with the desired amine in attacking the sulfonyl chloride.

-

Controlled Temperature (0 °C start): The reaction between a sulfonyl chloride and an amine is often exothermic. Starting the reaction at 0 °C allows for better control of the reaction rate, minimizes the formation of potential side products, and ensures safety.

-

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate care. It is classified as a corrosive material that can cause severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields (or a face shield), and a lab coat.

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powder or any potential vapors.[4] Avoid all contact with skin and eyes.

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[3][4] The compound is moisture-sensitive; storage under an inert atmosphere is highly recommended to preserve its reactivity.[3]

-

Incompatibilities: Keep away from water, strong bases, and strong oxidizing agents.[3]

References

- Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS.

- Hoechst Aktiengesellschaft. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride.

-

YouTube. (2022). Aromatic nitrocompounds|| Chlorination of Nitrobenzene|| Mechanism. Retrieved from [Link]

-

PubChem. (2024). 3-Fluoro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Chemistry Point. (2023). What happens when nitrobenzene is treated with Cl2 in the presence of FeCl3?. Retrieved from [Link]

-

YouTube. (2023). Organic Chemistry - Chlorination of Nitrobenzene. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

Introduction

This compound is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its trifunctional nature, featuring a sulfonyl chloride, a nitro group, and a fluorine atom, makes it a versatile building block for the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.[1][2] The sulfonyl chloride group is a powerful electrophile, readily reacting with nucleophiles such as amines to form sulfonamides, a common motif in many pharmaceuticals.[3] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles and practical experimental protocols for researchers and scientists.

Synthetic Pathways

Two principal synthetic routes to this compound are commonly considered, starting from either 3-fluoro-2-nitroaniline or 2-fluoro-1-nitrobenzene. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations.

Pathway 1: Diazotization-Sulfonylation of 3-Fluoro-2-nitroaniline

This pathway leverages the well-established Sandmeyer reaction, a versatile method for the conversion of anilines to a wide range of functional groups via a diazonium salt intermediate.[4][5] The process involves two main steps: the diazotization of 3-fluoro-2-nitroaniline, followed by a copper-catalyzed reaction with a source of sulfur dioxide and a chloride donor.

Reaction Mechanism

The reaction begins with the diazotization of 3-fluoro-2-nitroaniline in the presence of a strong acid (e.g., hydrochloric acid) and a nitrosating agent (e.g., sodium nitrite) at low temperatures to form the corresponding diazonium salt. This intermediate is typically not isolated due to its instability. The diazonium salt is then introduced into a solution containing a sulfur dioxide source, such as sulfur dioxide gas or a stable surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and a copper(I) or copper(II) catalyst.[3][6] The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride moiety.

Experimental Protocol

Step 1: Diazotization of 3-Fluoro-2-nitroaniline

-

To a stirred solution of 3-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or aqueous hydrochloric acid, cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Chlorosulfonylation

-

In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in a suitable solvent saturated with sulfur dioxide gas. Alternatively, use a stable SO2 surrogate like DABSO.

-

Slowly add the previously prepared diazonium salt solution to the copper catalyst solution, maintaining the temperature at or below room temperature. Vigorous gas evolution (N2) will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the gas evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices

-

Low Temperature: Diazonium salts are thermally unstable and can decompose explosively at higher temperatures. Maintaining a low temperature (0-5 °C) throughout the diazotization step is crucial for safety and to prevent unwanted side reactions.[7]

-

Copper Catalyst: The copper catalyst is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride. It facilitates the single-electron transfer process that initiates the radical-based mechanism of the Sandmeyer reaction.[8]

-

SO2 Source: Sulfur dioxide acts as the source of the sulfonyl group. While gaseous SO2 is effective, its use can be challenging on a lab scale. Stable solid surrogates like DABSO offer a safer and more convenient alternative.[5]

Data Presentation

| Parameter | Value |

| Starting Material | 3-Fluoro-2-nitroaniline |

| Key Reagents | NaNO2, HCl, CuCl, SO2 (or DABSO) |

| Typical Yield | 60-75% |

| Purity (after purification) | >98% |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Pathway 2: Chlorosulfonation of 2-Fluoro-1-nitrobenzene

This pathway involves the direct introduction of a sulfonyl chloride group onto the 2-fluoro-1-nitrobenzene ring through an electrophilic aromatic substitution reaction. The directing effects of the existing fluorine and nitro substituents are crucial for the regioselectivity of this transformation.

Reaction Mechanism

The chlorosulfonation of 2-fluoro-1-nitrobenzene is typically carried out using chlorosulfonic acid (ClSO3H) or a mixture of sulfuric acid and a chlorinating agent.[9][10] The electrophile in this reaction is sulfur trioxide (SO3), which is present in fuming sulfuric acid or generated from chlorosulfonic acid. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. In 2-fluoro-1-nitrobenzene, the positions ortho and para to the fluorine are also meta to the nitro group. This alignment of directing effects strongly favors the substitution at the position para to the fluorine and meta to the nitro group, which is the desired C-3 position. The initial sulfonation yields the corresponding sulfonic acid, which is then converted to the sulfonyl chloride in situ or in a subsequent step with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[11]

Experimental Protocol

-

To a stirred amount of chlorosulfonic acid (4-5 eq) cooled in an ice-salt bath, slowly add 2-fluoro-1-nitrobenzene (1.0 eq) at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated product is collected by filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture).

Causality Behind Experimental Choices

-

Excess Chlorosulfonic Acid: Chlorosulfonic acid serves as both the solvent and the reagent. A large excess is used to ensure the reaction goes to completion and to maintain a stirrable mixture.[9]

-

Controlled Temperature: The initial addition is performed at low temperature to control the exothermic reaction. The subsequent heating is necessary to drive the reaction to completion.

-

Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product.[10]

Data Presentation

| Parameter | Value |

| Starting Material | 2-Fluoro-1-nitrobenzene |

| Key Reagents | Chlorosulfonic acid (ClSO3H) |

| Typical Yield | 70-85% |

| Purity (after purification) | >98% |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via chlorosulfonation.

Comparison of Synthetic Pathways

| Feature | Pathway 1 (Sandmeyer) | Pathway 2 (Chlorosulfonation) |

| Starting Material | 3-Fluoro-2-nitroaniline | 2-Fluoro-1-nitrobenzene |

| Reagents | NaNO2, HCl, SO2, CuCl | Chlorosulfonic acid |

| Number of Steps | Two distinct steps | One-pot reaction |

| Safety Concerns | Unstable diazonium intermediate, toxic SO2 gas | Highly corrosive and reactive chlorosulfonic acid |

| Scalability | Can be challenging due to diazonium salt handling | More straightforward for large-scale production |

| Yield | Generally moderate to good | Generally good to high |

Conclusion

Both the diazotization-sulfonylation of 3-fluoro-2-nitroaniline and the direct chlorosulfonation of 2-fluoro-1-nitrobenzene are viable methods for the synthesis of this compound. The chlorosulfonation pathway is often preferred for its operational simplicity and higher yields, making it more amenable to larger-scale production. However, the Sandmeyer approach offers a valuable alternative, particularly when the aniline starting material is more readily available or when the harsh conditions of chlorosulfonation are incompatible with other functional groups on a more complex substrate. The choice of synthesis will ultimately be guided by the specific needs and constraints of the research or manufacturing environment.

References

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]

- 16. reddit.com [reddit.com]

- 17. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 18. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 19. researchgate.net [researchgate.net]

- 20. lookchem.com [lookchem.com]

- 21. 3-Nitro benzene sulfonyl Chloride Latest Price,3-Nitro benzene sulfonyl Chloride Manufacturer in Gujarat [cyclopharmachem.in]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]

- 28. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]

- 29. DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene - Google Patents [patents.google.com]

- 30. 700-37-8|4-Chloro-2-fluoro-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 31. youtube.com [youtube.com]

- 32. scispace.com [scispace.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. prepchem.com [prepchem.com]

- 35. 2-fluoro-4-nitrobenzene-1-sulfonyl chloride | 1146290-36-9 [chemicalbook.com]

- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 37. quora.com [quora.com]

- 38. Organic Syntheses Procedure [orgsyn.org]

- 39. 3-Fluoro-4-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 15569555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. chemsynthesis.com [chemsynthesis.com]

- 41. 6668-56-0|4-Fluoro-3-nitrobenzenesulfonyl Chloride|BLD Pharm [bldpharm.com]

- 42. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a substituted aromatic compound of significant interest in synthetic chemistry. Its trifunctional nature, featuring a sulfonyl chloride, a nitro group, and a fluorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups—a sulfonyl chloride at position 1, a nitro group at position 2, and a fluorine atom at position 3—creates a unique electronic and steric environment that dictates its reactivity and spectroscopic properties.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific isomer, this document serves as a predictive guide, synthesizing information from closely related analogues and foundational spectroscopic principles. We will delve into the theoretical underpinnings of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and provide robust experimental protocols for obtaining and validating these spectra. The synthesis of this compound has been reported in the scientific literature, underscoring the need for a detailed characterization guide[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and provide essential information for handling, storage, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₄S |

| Molecular Weight | 239.61 g/mol |

| CAS Number | 351003-47-7 |

| Canonical SMILES | C1=CC(=C(C(=C1S(=O)(=O)Cl)N(=O)[O-])F) |

| Appearance (Predicted) | Off-white to yellow crystalline solid |

| Solubility (Predicted) | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF), and acetone. |

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached through methods analogous to those used for other fluoronitrobenzene sulfonyl chlorides[1]. A plausible route involves the chlorosulfonation of 1-fluoro-2-nitrobenzene. The subsequent characterization is crucial to confirm the identity and purity of the final product.

Caption: A plausible workflow for the synthesis and characterization of the title compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. The predictions are based on the known effects of the substituents and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The strong electron-withdrawing nature of the nitro and sulfonyl chloride groups will shift these protons downfield.

-

H-4: This proton is ortho to the fluorine and meta to the sulfonyl chloride group. It is expected to appear as a triplet of doublets (td) or a complex multiplet due to coupling with H-5 and the fluorine atom.

-

H-5: This proton is meta to both the fluorine and the sulfonyl chloride group. It is expected to be the most upfield of the three aromatic protons and will likely appear as a triplet or a triplet of doublets.

-

H-6: This proton is ortho to the sulfonyl chloride group and meta to the fluorine. It is anticipated to be the most downfield proton and should appear as a doublet of doublets (dd).

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.0 | td | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 9.0 |

| H-5 | 7.6 - 7.8 | t | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | 8.1 - 8.3 | dd | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals for the aromatic carbons. The carbon attached to the fluorine (C-3) will show a large one-bond C-F coupling constant.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 140 - 145 | - |

| C-2 | 148 - 152 | ~5-10 |

| C-3 | 158 - 162 | ~250-270 |

| C-4 | 120 - 124 | ~20-25 |

| C-5 | 130 - 134 | - |

| C-6 | 135 - 139 | - |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will exhibit a single signal, likely a multiplet due to coupling with the aromatic protons, particularly the ortho proton (H-4). The chemical shift will be influenced by the neighboring nitro group.

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-3 | -110 to -120 | Multiplet |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride and nitro functional groups.

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| N=O Asymmetric Stretch | 1530 - 1550 | Strong |

| N=O Symmetric Stretch | 1340 - 1360 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

| S-Cl Stretch | 550 - 650 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

The characteristic strong bands for the sulfonyl chloride (S=O stretches)[2] and the aromatic nitro group (N=O stretches)[3][4] are key diagnostic features.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a discernible molecular ion peak. The fragmentation pattern will be influenced by the facile loss of SO₂ and the chlorine atom.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z (relative abundance) | Assignment |

| 239/241 | [M]⁺ (Molecular ion peak with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl) |

| 204/206 | [M - Cl]⁺ |

| 175 | [M - SO₂]⁺ |

| 140 | [M - SO₂Cl]⁺ |

| 122 | [C₆H₃FNO]⁺ |

| 94 | [C₅H₃F]⁺ |

The loss of SO₂ is a common fragmentation pathway for aromatic sulfonyl compounds[5].

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 500 MHz (or higher) spectrometer.

-

Acquire data with a spectral width of at least 12 ppm, centered around 6 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Signal average at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a 125 MHz (or higher) spectrometer.

-

Acquire data with a spectral width of at least 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A relaxation delay of 5 seconds and a larger number of scans (>1024) will be necessary due to the lower sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Use a spectrometer with a fluorine-capable probe (e.g., 470 MHz).

-

Acquire data with a spectral width of at least 50 ppm, centered around -115 ppm.

-

Use a proton-coupled sequence to observe F-H couplings.

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or the pure KBr pellet.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe for EI-MS.

-

Data Acquisition (EI-MS):

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range from m/z 40 to 300.

-

The source temperature should be optimized to ensure volatilization without thermal decomposition.

-

Structural Verification and Data Validation

The confirmation of the structure of this compound is achieved through the congruent interpretation of all acquired spectroscopic data. This creates a self-validating system where each technique provides complementary information.

Caption: Interrelation of spectroscopic data for unambiguous structure confirmation.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offer a comprehensive spectroscopic profile that can be used to guide the characterization of this important synthetic intermediate. The provided experimental protocols outline the necessary steps for acquiring high-quality data, and the validation workflow emphasizes the synergistic nature of these analytical techniques in modern chemical research. This document is intended to be a valuable resource for scientists engaged in the synthesis and application of novel fluorinated aromatic compounds.

References

-

Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(31), 5982-5986. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

- Hoechst Aktiengesellschaft. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Smakman, R., & de Boer, T. J. (1968). Mass Spectra of Some Sulfinate Esters and Sulfones. Organic Mass Spectrometry, 1(4), 403-416. [Link]

-

Lange, M. E., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8532-8538. [Link]

-

University of California, Los Angeles. (n.d.). IR: nitro groups. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Perera, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(8), 1046-1053. [Link]

-

Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

-

King, J. F., & Smith, D. R. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(6), 1870-1872. [Link]

- Google Patents. (2009). Method for synthesizing p-nitrobenzenesulfonyl chloride.

-

ResearchGate. (2012). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]

-

LibreTexts Chemistry. (2020). Nitro Groups. [Link]

-

PubMed. (2009). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Organic Syntheses. (n.d.). orthanilic acid. [Link]

-

American Chemical Society. (1995). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. [Link]

-

National Institutes of Health. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

13C NMR of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Technical Guide: C NMR Characterization of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Executive Summary

This technical guide details the structural elucidation of This compound using Carbon-13 Nuclear Magnetic Resonance (

The presence of a fluorine atom (

Part 1: Structural Analysis & Theoretical Framework

The Molecular Scaffold

The molecule consists of a benzene core trisubstituted in a 1,2,3-consecutive pattern. This lack of symmetry results in six distinct

-

Position 1: Sulfonyl Chloride (

) – Strong Electron Withdrawing Group (EWG). -

Position 2: Nitro (

) – Strong EWG, causes steric crowding. -

Position 3: Fluorine (

) – EWG (Inductive), Electron Donating (Resonance), Spin-Active.

The F Coupling Phenomenon

Unlike standard

- (Ipso): The carbon directly bonded to Fluorine (C3) will exhibit a massive splitting (~250–265 Hz).

- (Ortho): Carbons adjacent to C3 (C2 and C4) will show moderate splitting (~20–25 Hz).

- (Meta): Carbons two bonds away (C1 and C5) will show small splitting (~3–10 Hz).

- (Para): The carbon opposite Fluorine (C6) will show negligible or very small splitting (< 3 Hz).

Part 2: Predicted Spectral Data & Assignment Logic

The following data represents the theoretical chemical shifts (

Table 1: C NMR Assignment Table (100 MHz, CDCl )

| Position | Functional Group | Predicted Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C3 | 154.0 – 158.0 | Doublet | ~260 Hz | Most deshielded; Largest | |

| C1 | 140.0 – 144.0 | Doublet | ~8 Hz | Deshielded by | |

| C2 | 138.0 – 142.0 | Doublet | ~18 Hz | Deshielded by | |

| C5 | 130.0 – 134.0 | Doublet | ~8 Hz | Aromatic CH; Meta coupling ( | |

| C4 | 120.0 – 125.0 | Doublet | ~22 Hz | Shielded by F resonance; Ortho coupling ( | |

| C6 | 126.0 – 129.0 | Singlet/Broad | < 3 Hz | Para coupling is often unresolved. |

Note: The chemical shifts of C1 and C2 are close. C2 is distinguished by the significantly larger Ortho-coupling (~18 Hz) compared to the Meta-coupling of C1 (~8 Hz).

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical decision tree for assigning peaks based on coupling constants.

Caption: Logic flow for assigning

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the integrity of the sulfonyl chloride group, which is moisture-sensitive.

Materials & Solvent Selection

-

Compound: ~30-50 mg of this compound.

-

Solvent: Chloroform-d (

) (99.8% D).-

Critical: Do NOT use DMSO-

unless absolutely necessary. DMSO is hygroscopic, and residual water will rapidly hydrolyze the sulfonyl chloride to the sulfonic acid, shifting the C1 peak and altering the spectrum. -

Additive: 0.03% TMS (Tetramethylsilane) as internal reference (

ppm).

-

Sample Preparation

-

Dry the NMR Tube: Oven-dry the tube at 100°C for 1 hour to remove surface moisture.

-

Solvent Check: Verify

acidity. Sulfonyl chlorides can degrade in acidic chloroform. Filter solvent through basic alumina if significant acidity is suspected. -

Dissolution: Dissolve 50 mg of sample in 0.6 mL

. The solution should be clear and yellow. -

Transfer: Transfer immediately to the tube and cap tightly.

Acquisition Parameters

Because quaternary carbons (C1, C2, C3) have long relaxation times (

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.

-

Relaxation Delay (

): Set to 3.0 – 5.0 seconds .-

Why: Ensures quaternary carbons (C-F, C-NO2, C-SO2Cl) relax fully for quantitative integration.

-

-

Scans (NS): Minimum 1024 scans . The splitting of peaks into doublets lowers the signal-to-noise ratio (S/N) by 50%, requiring more scans than non-fluorinated compounds.

-

Spectral Width: -10 to 200 ppm.

Part 4: Troubleshooting & Impurity Profiling

Detecting Hydrolysis (Sulfonic Acid Formation)

If the sample is exposed to moisture, the sulfonyl chloride (

-

Indicator: Check the C1 peak.[2]

-

Intact (

): ~140-144 ppm. -

Hydrolyzed (

): Shifts upfield/downfield depending on pH, typically broadening.

-

-

Visual Check: Cloudiness in the NMR tube usually indicates HCl formation (byproduct of hydrolysis) reacting with moisture.

Differentiating C2 and C1

Both C1 (

-

Validation: Measure the J-coupling.

-

If

Hz -

If

Hz

-

References

-

Mohanty, S., & Venkateswarlu, P. (1966).[3] Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

-

Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene. Acta Chemica Scandinavica.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ChemicalBook. (n.d.). 2-Nitrobenzenesulfonyl chloride 13C NMR Spectrum.

An In-depth Technical Guide to the Mass Spectrum of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrum of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (C₆H₃ClFNO₄S). As a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its mass spectrometric behavior is crucial for its identification and characterization. This document outlines the theoretical basis for its fragmentation patterns under electron ionization (EI), details a recommended experimental protocol for acquiring its mass spectrum, and presents a predictive analysis of the key fragment ions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a multifunctional aromatic compound featuring a sulfonyl chloride, a nitro group, and a fluorine atom. This unique combination of electron-withdrawing groups makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery. Accurate and reliable analytical methods are paramount for ensuring the purity and identity of such critical building blocks. Mass spectrometry, a powerful analytical technique, provides vital information about a molecule's mass and structural features through the analysis of its fragmentation patterns. This guide delves into the expected mass spectrometric profile of this compound, offering insights into its gas-phase ion chemistry.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to be rich in information due to the presence of multiple functional groups that can direct fragmentation. The following analysis is based on established principles of mass spectrometry for aromatic, nitro, sulfonyl, and fluorinated compounds.

Molecular Ion Peak

The molecular formula of this compound is C₆H₃ClFNO₄S, with a calculated monoisotopic molecular weight of approximately 238.95 g/mol .[1] Given the stability of the aromatic ring, a distinct molecular ion peak (M⁺˙) is expected to be observed at m/z 239. The presence of chlorine will result in a characteristic isotopic pattern, with an M+2 peak at m/z 241, approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Major Fragmentation Pathways

Electron ionization (EI) is a "hard" ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure.[2] The primary fragmentation pathways for this compound are anticipated to be driven by the loss of its functional groups.

A logical workflow for the fragmentation process is outlined below:

Caption: Predicted Fragmentation Workflow of this compound.

The key fragmentation steps are detailed below:

-

Loss of Chlorine Radical: A primary fragmentation event is the cleavage of the S-Cl bond, leading to the formation of the [M-Cl]⁺ ion at m/z 204. This fragment is expected to be prominent.

-

Loss of the Sulfonyl Chloride Group: Cleavage of the C-S bond can result in the loss of the entire sulfonyl chloride group (•SO₂Cl), generating a fragment at m/z 140, corresponding to the 3-fluoro-2-nitrophenyl cation.

-

Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (•NO₂), which would yield an ion at m/z 193 (and its ³⁷Cl isotope at m/z 195).[3][4]

-

Loss of Nitric Oxide: Elimination of nitric oxide (NO) from the molecular ion is another common pathway for nitroaromatics, which would produce a fragment at m/z 209 (and its ³⁷Cl isotope at m/z 211).[3][4]

-

Loss of Sulfur Dioxide: Following the initial loss of chlorine, the resulting ion at m/z 204 can further fragment by losing sulfur dioxide (SO₂), a common fragmentation for sulfonyl compounds, to produce an ion at m/z 140.

-

Fragments from the Aromatic Ring: The fluoronitrophenyl cation at m/z 140 can undergo further fragmentation. The loss of a fluorine radical would lead to an ion at m/z 121. Subsequent loss of carbon monoxide (CO) could then produce a fragment at m/z 93.

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions, their m/z values, and the corresponding neutral losses.

| m/z | Proposed Fragment Ion | Neutral Loss | Notes |

| 239/241 | [C₆H₃ClFNO₄S]⁺˙ | - | Molecular ion (M⁺˙) with ³⁷Cl isotope peak. |

| 209/211 | [C₆H₃ClFO₃S]⁺ | NO | Loss of nitric oxide. |

| 204 | [C₆H₃FNO₄S]⁺ | Cl | Loss of chlorine radical. |

| 193/195 | [C₆H₃ClFSO₂]⁺ | NO₂ | Loss of nitro group. |

| 140 | [C₆H₃FNO₂]⁺ | SO₂Cl or Cl, SO₂ | Formation of 3-fluoro-2-nitrophenyl cation. |

| 121 | [C₆H₃NO₂]⁺ | F | Loss of fluorine from the m/z 140 fragment. |

| 93 | [C₅H₃NO]⁺ | CO | Loss of carbon monoxide from the m/z 121 fragment. |

Recommended Experimental Protocol for Mass Spectrometry

To obtain a high-quality mass spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Instrumentation

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a gas chromatograph (GC) for sample introduction is ideal. Electron ionization (EI) should be used as the ionization source.

Sample Preparation

-

Purity Confirmation: Prior to mass spectral analysis, confirm the purity of the this compound sample using a complementary technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Solution Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters

-

GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with library spectra.[2]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

The following diagram illustrates the experimental workflow:

Caption: Recommended Experimental Workflow for GC-MS Analysis.

Conclusion

The mass spectrum of this compound is predicted to exhibit a clear molecular ion peak and a series of characteristic fragment ions resulting from the systematic loss of its functional groups. By employing the detailed experimental protocol outlined in this guide, researchers can reliably obtain and interpret the mass spectrum of this important synthetic intermediate. This information is critical for reaction monitoring, quality control, and the comprehensive characterization of novel compounds in the field of drug development and materials science. The predictive framework provided herein serves as a robust starting point for the empirical analysis and structural elucidation of this and related molecules.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 4, 2026, from [Link]

-

Science of Mass Spectrometry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Retrieved February 4, 2026, from [Link]

- Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(32), 5982-5986.

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Introduction: The Role of Vibrational Spectroscopy in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. Intermediates and active pharmaceutical ingredients (APIs) are often complex molecules, where subtle variations in structure can lead to profound differences in biological activity and safety profiles. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating molecular structures. By probing the vibrational modes of chemical bonds, Fourier Transform Infrared (FTIR) spectroscopy provides a unique molecular fingerprint, enabling researchers to confirm the identity of a compound, verify the presence of key functional groups, and assess sample purity.

This guide provides an in-depth analysis of the infrared spectrum of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride, a compound featuring a complex substitution pattern on an aromatic ring. Understanding its spectral characteristics is crucial for scientists engaged in medicinal chemistry, process development, and quality control, where this compound or its derivatives may serve as critical building blocks. We will dissect the theoretical spectrum based on its constituent functional groups, provide a field-proven experimental protocol for data acquisition, and present a logical workflow for spectral interpretation, thereby offering a comprehensive resource for researchers.

Molecular Structure and Functional Group Analysis

The first step in interpreting an IR spectrum is to deconstruct the molecule into its primary functional components. This compound is a trisubstituted aromatic compound with the following key structural features:

-

Aromatic Benzene Ring : A 1,2,3-trisubstituted phenyl ring forms the core of the molecule.

-

Sulfonyl Chloride Group (-SO₂Cl) : An electrophilic functional group critical for sulfonamide synthesis.

-

Nitro Group (-NO₂) : A strong electron-withdrawing group.

-

Fluoro Group (-F) : A halogen substituent attached to the aromatic ring.

Each of these groups possesses characteristic vibrational frequencies that will manifest as distinct absorption bands in the IR spectrum.

Caption: Molecular structure of this compound.

Theoretical Infrared Spectrum: A Positional Analysis

The vibrational spectrum of this molecule is complex, with absorptions from each functional group contributing to the overall pattern. The electron-withdrawing nature of the nitro and sulfonyl chloride groups, along with the fluorine atom, will influence the electronic environment of the benzene ring and may cause slight shifts in the expected absorption frequencies.

Sulfonyl Chloride (-SO₂Cl) Vibrations

The sulfonyl chloride group is characterized by strong absorptions from the stretching of the sulfur-oxygen double bonds.

-

Asymmetric S=O Stretch : This vibration typically gives rise to a very strong and sharp band in the 1410-1370 cm⁻¹ region.[1]

-

Symmetric S=O Stretch : A second strong, sharp band appears in the 1204-1166 cm⁻¹ range.[1]

-

S-Cl Stretch : The sulfur-chlorine bond stretch is found at much lower frequencies, typically in the far-infrared region. Studies have assigned this band to a range around 380 ± 10 cm⁻¹ .[2] This peak may not be observable on standard mid-IR spectrometers which typically have a cutoff around 400 cm⁻¹.

Nitro (-NO₂) Group Vibrations

Aromatic nitro compounds are readily identified by two strong and distinct stretching vibrations.

-

Asymmetric N=O Stretch : This absorption is expected to be a strong band between 1550-1475 cm⁻¹ .

-

Symmetric N=O Stretch : A second strong band is anticipated in the 1360-1290 cm⁻¹ region.

It is important to note the potential for overlap between the symmetric NO₂ stretch and the asymmetric S=O stretch. However, both bands are typically very intense, and their combined presence in these regions is a strong indicator of the molecule's structure.

Aromatic Ring (C₆H₃) Vibrations

The substituted benzene ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretch : The stretching of the C-H bonds on the aromatic ring results in weak to medium bands appearing just above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[3][4]

-

Aromatic C=C Ring Stretch : The stretching vibrations within the benzene ring itself produce a series of medium-to-strong bands in the 1600-1450 cm⁻¹ region.[3][4]

-

Overtone/Combination Bands : A pattern of weak absorptions is often visible between 2000-1660 cm⁻¹ . The specific pattern of these bands can sometimes help in confirming the substitution pattern of the aromatic ring.[5]

-

Out-of-Plane (OOP) C-H Bending : The C-H wagging vibrations are highly diagnostic of the ring's substitution pattern. For a 1,2,3-trisubstituted benzene ring , strong absorptions are expected in the 750-790 cm⁻¹ and 670–720 cm⁻¹ regions.[3][4] The presence of bands in these specific ranges provides powerful evidence for the arrangement of substituents on the ring.

Carbon-Fluorine (C-F) Vibration

The C-F bond gives rise to a strong absorption band due to its high polarity.

-

C-F Stretch : For monofluorinated aromatic compounds, a strong and often sharp band is expected in the 1110-1000 cm⁻¹ range. The exact position is sensitive to other substituents on the ring.

Summary of Expected Absorption Bands

The following table summarizes the principal vibrational modes and their expected frequencies for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3030 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2000-1660 | Overtone/Combination Bands | Aromatic Ring | Weak |

| 1600-1450 | C=C Ring Stretch | Aromatic Ring | Medium to Strong |

| 1550-1475 | Asymmetric N=O Stretch | Nitro (-NO₂) | Strong |

| 1410-1370 | Asymmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) | Strong |

| 1360-1290 | Symmetric N=O Stretch | Nitro (-NO₂) | Strong |

| 1204-1166 | Symmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) | Strong |

| 1110-1000 | C-F Stretch | Fluoro (-F) | Strong |

| 750-790 & 670-720 | Out-of-Plane C-H Bending | Aromatic Ring (1,2,3-sub) | Strong |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, interpretable IR spectrum is contingent upon meticulous sample preparation and correct instrument operation. As this compound is a solid, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and minimal sample preparation.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

Causality: The ATR technique is chosen for its significant advantages over traditional methods like KBr pellets. It requires no sample grinding or dilution, eliminating potential issues with sample polymorphism or hygroscopy (KBr is notoriously moisture-sensitive).[6] The direct contact of the solid sample with the high-refractive-index ATR crystal (typically diamond) ensures a high-quality spectrum from a very small amount of material.[7][8]

Step-by-Step Protocol:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Verify that the sample compartment is clean and the desiccator is active to minimize atmospheric water and CO₂ interference.

-

-

Background Spectrum Acquisition (Self-Validation):

-

Ensure the ATR crystal surface is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to fully evaporate.

-

Acquire a background spectrum. This critical step measures the ambient environment (atmosphere and the instrument itself) and is automatically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the sample. A typical acquisition uses 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is essential for a strong, well-defined spectrum.[9]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The resulting spectrum should be displayed in absorbance or % transmittance mode.

-

If necessary, apply an ATR correction algorithm, which is available in most modern spectroscopy software. This correction accounts for the wavelength-dependent depth of penetration of the IR beam, making the ATR spectrum appear more comparable to a traditional transmission spectrum.

-

Perform a baseline correction if the baseline appears sloped or uneven.

-

Thoroughly clean the ATR crystal and press arm tip with a suitable solvent to prevent cross-contamination of future samples.

-

Logical Workflow for Spectral Interpretation

Interpreting the spectrum should follow a systematic approach, moving from the most prominent and diagnostic peaks to the more complex fingerprint region.

Caption: A logical workflow for the systematic interpretation of the IR spectrum.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive signature for its complex structure. The key to a successful analysis lies in a systematic approach: identifying the strong, characteristic bands of the sulfonyl chloride and nitro groups in the diagnostic region, and then moving to the fingerprint region to confirm the C-F bond and the specific 1,2,3-trisubstitution pattern of the aromatic ring. By coupling this theoretical understanding with a robust experimental protocol, such as the ATR-FTIR method described, researchers in drug development and chemical synthesis can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity and quality of their scientific endeavors.

References

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac. [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from UCLA Chemistry. [Link]

-

Gillespie, R. J., & Robinson, E. A. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(2), 453-458. [Link]

-

Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from ACD/Labs. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from Organic Chemistry at CU Boulder. [Link]

-

Vaden, T. D., et al. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 88(8), 1134-1137. [Link]

-

McMurry, J. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from YouTube. [Link]

-